1,2,5,6-Tetramethylnaphthalene
Overview
Description
Synthesis Analysis
The synthesis of 1,2,5,6-Tetramethylnaphthalene and its derivatives often involves multi-step chemical reactions. For example, 2,3,6,7-Tetramethylnaphthalene has been prepared from 2,3-dimethylsuccinic anhydride and o-xylene in five steps, with the configurations of intermediates studied using spectral data (Dozen & Hatta, 1975).
Molecular Structure Analysis
The molecular structure of 1,2,5,6-Tetramethylnaphthalene derivatives, such as 1,4,5,8-tetraethynylnaphthalene, has been analyzed using X-ray crystallography. This analysis revealed different modes of distortion in the molecule, including the expansion of substituents, twisting of the naphthalene skeleton, and bending of acetylene units to reduce steric repulsion (Takeda & Tobe, 2012).
Chemical Reactions and Properties
1,2,5,6-Tetramethylnaphthalene and its derivatives undergo various chemical reactions, highlighting their rich chemical properties. For instance, the biomimetic reduction of tetrahydroxynaphthalene, a precursor in melanin biosynthesis, involves a phenolic carbon reduction followed by dehydration, demonstrating the compound's role in biological processes (Ichinose, Ebizuka, & Sankawa, 2001).
Physical Properties Analysis
The physical properties of 1,2,5,6-Tetramethylnaphthalene and related compounds are crucial for understanding their behavior in different environments. Research on compounds like 1,6,7,12,13,18,19,24-octamethylacenaphthyleno[b,l]tetraphenylene has provided insights into their X-ray crystal structures and photophysical properties, informing on their stability, reactivity, and potential applications (Elliott et al., 2005).
Chemical Properties Analysis
The chemical properties of 1,2,5,6-Tetramethylnaphthalene are influenced by its molecular structure and the presence of substituent groups. Studies on related compounds, like the synthesis and properties of 2-formyl-1,4,5,8-tetramethoxynaphthalene, showcase the methodologies for enhancing the chemical reactivity and solubility of naphthalene derivatives for various applications (Wang et al., 2010).
Scientific Research Applications
Study of Oxygen Interaction with Triplet and Singlet States : Research by Mamaev et al. (1998) focused on using 1,2,3,4-tetramethylnaphthalene to study the interaction between oxygen and the triplet and singlet states during the separation of the geminate pair (Mamaev et al., 1998).
Photovalence Isomerization Studies : Miki et al. (1992) described the use of 1,2,3,4-Tetra-t-butylnaphthalene, which undergoes photovalence isomerization to afford 1,2,5,6-tetra-t-butyl-3,4-benzo-3-tricyclo (Miki et al., 1992).
Formation of Epoxyalcohol and Other Compounds : SakuragiHirochika et al. (1982) discovered that irradiation of 1,2,3,4-tetramethylnaphthalene with 366nm light results in the formation of epoxyalcohol, diol, enediol, and endoperoxide (SakuragiHirochika et al., 1982).
Geochemical Significance in Coal and Shale : Püttmann and Villar (1987) found that 1,2,5,6-tetramethylnaphthalene is present in coal and shale samples, derived diagenetically from pentacyclic triterpenoids via 8,14-seco-triterpenoids (Püttmann & Villar, 1987).
Synthesis of Derivatives for Diterpene Research : Nasipuri et al. (1973) synthesized 1,2,3,4-Tetrahydro-1,1,5,7-tetramethyl-6-(3-methylpentyl)naphthalene from 1,2,3,4-tetrahydro-1,1,5,7-tetramethylnaphthalene for studies in the diterpene series (Nasipuri et al., 1973).
Acetylation Studies : Gore and Hoskins (1971) explored the acetylation of 1,4-dimethylnaphthalene and 1,2,3,4-tetramethylnaphthalene, observing the formation of acyl derivatives (Gore & Hoskins, 1971).
Safety And Hazards
properties
IUPAC Name |
1,2,5,6-tetramethylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-9-5-7-14-12(4)10(2)6-8-13(14)11(9)3/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIJFQFZCKJNDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C=C2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423798 | |
Record name | 1,2,5,6-tetramethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5,6-Tetramethylnaphthalene | |
CAS RN |
2131-43-3 | |
Record name | 1,2,5,6-tetramethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.